molecular formula C29H41F3N8O9 B8180821 Cilengitide (trifluoroacetate)

Cilengitide (trifluoroacetate)

カタログ番号: B8180821
分子量: 702.7 g/mol
InChIキー: WHJCSACXAPYNTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cilengitide (trifluoroacetate) is a cyclic peptide that functions as an integrin inhibitor. It is particularly effective against the αvβ3 and αvβ5 integrins, which play crucial roles in angiogenesis, tumor invasion, and metastasis. This compound has garnered significant attention for its potential therapeutic applications, especially in the treatment of glioblastoma multiforme .

準備方法

Synthetic Routes and Reaction Conditions

Cilengitide (trifluoroacetate) is synthesized through a series of peptide coupling reactions. The process typically involves the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The key steps include:

Industrial Production Methods

Industrial production of cilengitide (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale HPLC systems for purification .

化学反応の分析

Types of Reactions

Cilengitide (trifluoroacetate) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions

Major Products

The major product of these reactions is cilengitide (trifluoroacetate) itself, with high purity achieved through HPLC purification .

科学的研究の応用

Cilengitide (trifluoroacetate) has a wide range of scientific research applications:

作用機序

Cilengitide (trifluoroacetate) exerts its effects by binding to the αvβ3 and αvβ5 integrins, thereby inhibiting their interaction with extracellular matrix proteins. This inhibition disrupts integrin-mediated signaling pathways, leading to reduced angiogenesis, tumor invasion, and metastasis. The compound specifically targets the focal adhesion kinase (FAK) and Src kinase pathways, inducing apoptosis in endothelial cells .

類似化合物との比較

Similar Compounds

    Eptifibatide: Another cyclic peptide that inhibits the glycoprotein IIb/IIIa receptor on platelets.

    Tirofiban: A non-peptide antagonist of the glycoprotein IIb/IIIa receptor.

Uniqueness

Cilengitide (trifluoroacetate) is unique in its high selectivity for the αvβ3 and αvβ5 integrins, making it particularly effective in targeting tumor angiogenesis and metastasis. Unlike other integrin inhibitors, cilengitide has shown promising results in preclinical and clinical studies for treating glioblastoma multiforme .

特性

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJCSACXAPYNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F3N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilengitide (trifluoroacetate)
Reactant of Route 2
Cilengitide (trifluoroacetate)
Reactant of Route 3
Cilengitide (trifluoroacetate)
Reactant of Route 4
Cilengitide (trifluoroacetate)
Reactant of Route 5
Cilengitide (trifluoroacetate)
Reactant of Route 6
Cilengitide (trifluoroacetate)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。